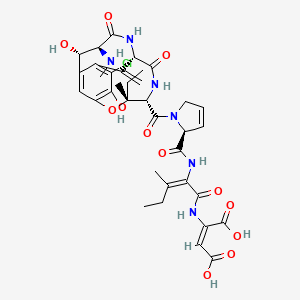

Phomopsin A

Description

Properties

IUPAC Name |

(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45ClN6O12/c1-8-17(5)25(32(50)39-20(35(53)54)15-23(44)45)41-30(48)21-11-10-12-43(21)34(52)29-36(6,9-2)55-22-14-18(13-19(37)28(22)47)27(46)26(38-7)33(51)40-24(16(3)4)31(49)42-29/h10-11,13-15,21,24,26-27,29,38,46-47H,3,8-9,12H2,1-2,4-7H3,(H,39,50)(H,40,51)(H,41,48)(H,42,49)(H,44,45)(H,53,54)/b20-15+,25-17+/t21-,24-,26-,27-,29+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFRRYBYQKPKSY-AJSRVUJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C(=O)NC(=CC(=O)O)C(=O)O)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C(=O)N/C(=C/C(=O)O)/C(=O)O)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45ClN6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017600 | |

| Record name | Phomopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64925-80-0 | |

| Record name | Phomopsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064925800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phomopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phomopsin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phomopsin A: A Technical Guide to its Discovery, Isolation, and Characterization from Diaporthe toxica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomopsin A is a potent mycotoxin produced by the fungus Diaporthe toxica (previously known as Phomopsis leptostromiformis), an endophytic pathogen of lupin plants.[1][2] This cyclic hexapeptide exhibits significant antimitotic activity by disrupting microtubule formation, making it a molecule of interest for cancer research.[3][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Phomopsin A, with detailed experimental protocols and quantitative data to support further research and development.

Discovery and Biological Activity

The discovery of Phomopsin A is linked to the investigation of "lupinosis," a fatal liver disease observed in livestock that have grazed on infected lupin stubble.[1] The causative agent was identified as the fungus Diaporthe toxica, which produces a family of mycotoxins known as phomopsins.[1][6] Phomopsin A is the primary and most toxic of these compounds.[6]

The biological activity of Phomopsin A stems from its ability to bind to tubulin, the protein subunit of microtubules.[4][5] This interaction inhibits microtubule polymerization, leading to mitotic arrest and subsequent cell death.[4][5] Phomopsin A is a potent inhibitor of microtubule assembly, with an IC50 value of 2.4 µM.[2] It is believed to exert its action at or near the vinblastine binding site on tubulin.[4]

Production of Phomopsin A by Diaporthe toxica

Diaporthe toxica can be cultured in various laboratory media to produce Phomopsin A. The choice of media and culture conditions significantly impacts the yield of the mycotoxin.

Fungal Strains and Culture Media

Several strains of Diaporthe toxica are known to produce Phomopsin A, including CBS 534.93, CBS 535.93, and DSM 1894.[7][8] The fungus can be grown on various agar media to assess its growth characteristics, with potato and oat-flakes-based media demonstrating good results.[9] For liquid culture production of Phomopsin A, a Czapek-Dox medium supplemented with yeast extract has been shown to be effective.[10][11]

Experimental Protocol: Culturing Diaporthe toxica for Phomopsin A Production

This protocol is a synthesis of methodologies described in the literature.

Materials:

-

Diaporthe toxica strain (e.g., WA1515)

-

Czapek-Dox medium

-

Yeast extract

-

Erlenmeyer flasks

-

Incubator

Procedure:

-

Prepare the Czapek-Dox medium and supplement it with 5 to 10 g of yeast extract per liter.[10][11]

-

Dispense the medium into Erlenmeyer flasks.

-

Inoculate the flasks with a mycelial plug from a 5-day-old culture of Diaporthe toxica.[12]

-

Incubate the flasks as stationary cultures at 25°C for 21 days.[10][11][13] Note: Shaken cultures have been reported to yield no detectable Phomopsin A.[10][11]

Quantitative Data: Phomopsin A Production

The following table summarizes the reported yields of Phomopsin A under different culture conditions.

| Diaporthe toxica Strain | Culture Medium/Substrate | Incubation Time (days) | Phomopsin A Concentration | Reference |

| WA1515 | Czapek-Dox + Yeast Extract (liquid) | Not specified | 75 - 150 mg/L | [10][11] |

| DSM 1894 | Artificially rehydrated lupin samples | 21 | up to 1082.17 ppm | [7][9] |

| Not specified | Field pea samples (aw = 0.98) | 14 | 4.49 - 34.3 mg/kg | [8] |

Isolation and Purification of Phomopsin A

The isolation and purification of Phomopsin A from fungal cultures typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Extraction and Purification

This protocol is based on established methods for Phomopsin A isolation.

Materials:

-

Diaporthe toxica culture filtrate

-

Methanol

-

Amberlite XAD-4 resin (or equivalent)

-

High-Pressure Homogenizer

-

Centrifuge

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

After the incubation period, process the fungal cultures using a high-pressure homogenizer.[3]

-

Separate the supernatant by centrifugation at 23,800 x g for 30 minutes.[3]

-

Pass the supernatant through an Amberlite XAD-4 column.[3]

-

Wash the column with distilled water to remove polar impurities.[3]

-

Elute the Phomopsin A from the column using methanol.[3]

-

Concentrate the methanol eluate to dryness using a rotary evaporator.[3]

-

Redissolve the residue in methanol for further purification by HPLC.[3]

-

HPLC purification can be performed using a suitable reversed-phase column and a gradient of acetonitrile in water.

Quantitative Data: Purification Yield

The following table presents an example of a reported purification yield.

| Starting Material Volume | Purified Phomopsin A Yield | Reference |

| 4 L of production culture | 1.5 mg | [3] |

Structure Elucidation and Characterization

The structure of Phomopsin A has been elucidated using a combination of spectroscopic techniques. It is a cyclic hexapeptide with the molecular formula C₃₆H₄₅ClN₆O₁₂.[14][15]

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the characterization of Phomopsin A.

| Technique | Observation | Reference |

| High-Resolution Mass Spectrometry (HR-MS) | Protonated molecular ion at m/z = 789.2859 | [3] |

| Nuclear Magnetic Resonance (NMR) | 1H NMR, 13C NMR, and 2D NMR analyses confirmed the structure and amino acid sequence.[14] | [3] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of Phomopsin A is the disruption of microtubule dynamics.

Interaction with Tubulin

Phomopsin A binds to tubulin and inhibits its polymerization into microtubules.[4][5] This leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately apoptosis. Scatchard analysis has indicated the presence of at least two binding sites for Phomopsin A on tubulin, a high-affinity site (Kd1 = 1 x 10⁻⁸ M) and a low-affinity site (Kd2 = 3 x 10⁻⁷ M).[2] Phomopsin A has been shown to inhibit the binding of rhizoxin to tubulin, suggesting that its high-affinity binding site is identical to the rhizoxin binding site.[2]

Visualizations

Experimental Workflow for Phomopsin A Isolation

Caption: Workflow for the isolation and purification of Phomopsin A.

Phomopsin A Mechanism of Action

References

- 1. Diaporthe toxica - Wikipedia [en.wikipedia.org]

- 2. Interaction of phomopsin A with porcine brain tubulin. Inhibition of tubulin polymerization and binding at a rhizoxin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Interaction of phomopsin A and related compounds with purified sheep brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The interaction of phomopsin A with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Characterization of a Diaporthe toxica Strain: Growth, Spore Formation, Phomopsin-A, and Alkaloids Production on Lupins | Semantic Scholar [semanticscholar.org]

- 10. Phomopsin A production by Phomopsis leptostromiformis in liquid media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phomopsin A production by Phomopsis leptostromiformis in liquid media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciforum.net [sciforum.net]

- 13. Characterization of Diaporthe toxica associated with lupin beans: growth, spore production, phomopsin-A and alkaloid biosynthesis. [research.unite.it]

- 14. Structure elucidation of phomopsin A, a novel cyclic hexapeptide mycotoxin produced by Phomopsis leptostromiformis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Phomopsin A | C36H45ClN6O12 | CID 6438581 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phomopsin A-Producing Fungus Phomopsis leptostromiformis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomopsis leptostromiformis, and its teleomorph Diaporthe toxica, is a fungal pathogen of lupin plants responsible for the production of a family of mycotoxins known as phomopsins.[1][2] The primary and most toxic of these is phomopsin A, a potent inhibitor of microtubule formation, which can cause the fatal liver disease lupinosis in livestock that graze on infected lupin stubble.[1][2] Beyond its toxicity, phomopsin A's antimitotic activity has garnered interest in the field of drug development as a potential anti-cancer agent. This technical guide provides a comprehensive overview of P. leptostromiformis, the biosynthesis of phomopsin A, its mechanism of action, and detailed protocols for its production, purification, and analysis.

Biology of Phomopsis leptostromiformis

Phomopsis leptostromiformis is a pathogenic ascomycete fungus that primarily infects lupin species (Lupinus spp.).[3] The fungus exhibits both a pathogenic and a saprophytic stage in its life cycle.[3] The teleomorph, or sexual reproductive stage, of the toxigenic variety is named Diaporthe toxica.[1] Infection of lupin plants often occurs early in the growing season, with the fungus remaining latent within the plant tissues.[1] As the plant senesces, the fungus enters its saprophytic phase, colonizing the dead plant material and producing phomopsins, particularly after rainfall.[3]

Biosynthesis of Phomopsin A

Phomopsin A is not synthesized by non-ribosomal peptide synthetases (NRPSs), but rather through a ribosomal peptide synthesis and post-translational modification (RiPP) pathway.[3][4] This discovery has shifted the understanding of its biosynthesis from a multienzyme complex to a gene-encoded precursor peptide that undergoes extensive enzymatic modification.

The biosynthetic gene cluster responsible for phomopsin production is designated as the phom cluster.[4] This cluster contains genes encoding the precursor peptide, modifying enzymes, and a putative regulatory protein.[3][4]

Key genes in the phom cluster include:

-

phomA : Encodes the precursor peptide, which contains the core sequence of amino acids that will be modified to form phomopsin A.[4]

-

phomQ : A tyrosinase-like enzyme thought to be involved in the formation of the characteristic macrocyclic ether linkage of phomopsin A.[3]

-

phomM : An S-adenosylmethionine (SAM)-dependent methyltransferase responsible for the N-methylation of the peptide.[3]

-

phomR : A putative zinc finger transcription factor suggested to play a regulatory role in the expression of the phom gene cluster.[3][4]

-

phomYc, phomYd, phomYe : Homologues of UstYa family proteins that are essential for the desaturation of amino acid moieties.

Proposed Biosynthetic Pathway

The biosynthesis of phomopsin A is a complex process involving a series of post-translational modifications to the PhomA precursor peptide. While the exact sequence of events is still under investigation, a hypothetical pathway can be proposed based on the identified genes and their putative functions.

References

- 1. iris.unito.it [iris.unito.it]

- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic investigation of phomopsins reveals a widespread pathway for ribosomal natural products in Ascomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthetic investigation of phomopsins reveals a widespread pathway for ribosomal natural products in Ascomycetes - PMC [pmc.ncbi.nlm.nih.gov]

Phomopsin A as a Microtubule Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomopsin A, a cyclic hexapeptide mycotoxin produced by the fungus Phomopsis leptostromiformis, is a potent inhibitor of microtubule assembly. Its antimitotic activity stems from its direct interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Phomopsin A's function as a microtubule inhibitor. We will detail its binding characteristics to tubulin, its effects on microtubule polymerization and dynamics, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development who are investigating microtubule-targeting agents.

Introduction to Phomopsin A and Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in a variety of essential cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage) in a process known as dynamic instability, is critical for their function, particularly in the formation and function of the mitotic spindle during cell division.[2][3][4][5][6]

Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.[7] Microtubule-targeting agents (MTAs) are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[8] Phomopsin A falls into the latter category, exerting its potent antimitotic effects by inhibiting tubulin polymerization.[9][10][11]

Mechanism of Action: Tubulin Binding and Inhibition of Polymerization

Phomopsin A's primary mechanism of action is the direct inhibition of microtubule assembly through its binding to tubulin.[9][10]

Tubulin Binding Site

Phomopsin A binds to tubulin at a site that is distinct from the colchicine binding site.[9] Evidence strongly suggests that Phomopsin A binds at or near the vinca alkaloid binding site.[10][11][12] This is supported by competition binding assays where Phomopsin A was shown to inhibit the binding of radiolabeled vinblastine to tubulin.[10][12]

Furthermore, studies have demonstrated that the high-affinity binding site for Phomopsin A is identical to the rhizoxin binding site.[9] Phomopsin A competitively inhibits the binding of rhizoxin to tubulin.[9] The binding of Phomopsin A is also inhibited by ansamitocin P-3 and to a lesser extent by vinblastine, further indicating an overlap in their binding domains.[9] Structural studies of other microtubule-destabilizing agents that bind in this region, such as maytansine and rhizoxin, reveal a binding pocket on β-tubulin at the longitudinal interface between tubulin dimers.[13][14] Binding of ligands to this site can sterically hinder the formation of the straight protofilaments necessary for microtubule assembly.[13]

Effects on Tubulin Conformation and Stability

Phomopsin A is a potent stabilizer of the tubulin molecule itself, preventing its time-dependent decay in vitro.[10][11][15][16] This stabilization is even more pronounced than that observed with vinblastine.[11][15] When both Phomopsin A and colchicine are bound to tubulin, the rate of decay of colchicine binding becomes insignificant, indicating a cooperative stabilizing effect.[10] The binding of Phomopsin A to the tubulin heterodimer leads to a decrease in the sulfhydryl titer by approximately 1.0 mol/mol.[16]

Inhibition of Microtubule Polymerization

Phomopsin A is a potent inhibitor of microtubule assembly.[9][10][11] By binding to tubulin dimers, it prevents their incorporation into growing microtubules, thus suppressing both the rate and extent of polymerization.

Quantitative Analysis of Phomopsin A Activity

The interaction of Phomopsin A with tubulin and its inhibitory effect on microtubule polymerization have been quantified in several studies. The key parameters are summarized in the tables below.

Table 1: Tubulin Binding Affinity of Phomopsin A

| Parameter | Value | Species/Tissue Source | Method | Reference |

| Kd1 (high affinity) | 1 x 10-8 M | Porcine Brain | Scatchard Analysis | [9] |

| Kd2 (low affinity) | 3 x 10-7 M | Porcine Brain | Scatchard Analysis | [9] |

| Ki (vs. Rhizoxin) | 0.8 x 10-8 M | Porcine Brain | Competitive Binding Assay | [9] |

| Ki (vs. Ansamitocin P-3) | 10-7 M | Porcine Brain | Competitive Binding Assay | [9] |

Table 2: Inhibition of Microtubule Polymerization by Phomopsin A

| Parameter | Value | Species/Tissue Source | Method | Reference |

| IC50 | 2.4 µM | Porcine Brain | In vitro tubulin polymerization assay | [9] |

| IC50 | < 1 µM | Sheep Brain | In vitro tubulin polymerization assay | [12] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of Phomopsin A.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is typically monitored by an increase in light scattering (turbidity) or fluorescence.

Principle: Microtubule formation from tubulin dimers causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.[17] Alternatively, a fluorescent reporter dye, such as DAPI, can be used, which exhibits increased fluorescence upon binding to polymerized microtubules.[18]

Materials:

-

Purified tubulin (e.g., from porcine or bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[18][19]

-

Phomopsin A and control compounds (e.g., paclitaxel as a stabilizer, colchicine or nocodazole as a destabilizer)[19][20]

-

Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader[17][19]

Procedure:

-

Prepare a stock solution of tubulin (e.g., 2-4 mg/mL) in ice-cold polymerization buffer.[17][19]

-

On ice, add GTP to the tubulin solution.

-

In a pre-warmed 96-well plate (37°C), add the desired concentrations of Phomopsin A or control compounds.[17][19]

-

Initiate the polymerization reaction by adding the tubulin-GTP solution to each well.

-

Immediately begin monitoring the change in absorbance at 340 nm or fluorescence (e.g., excitation 360 nm, emission 450 nm for DAPI) at 37°C for a set period (e.g., 60 minutes), taking readings at regular intervals (e.g., every minute).[19]

-

The rate and extent of polymerization are determined from the resulting curves. The IC50 value for inhibition can be calculated from a dose-response curve.

Diagram 1: Workflow for In Vitro Tubulin Polymerization Assay

Caption: A schematic overview of the in vitro tubulin polymerization assay workflow.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and inhibition constant (Ki) of a compound for its target protein.

Principle: A radiolabeled ligand (e.g., [14C]Phomopsin A or a competing radiolabeled drug like [3H]vinblastine) is incubated with tubulin.[9][12] The amount of bound radioactivity is measured. In a competition assay, increasing concentrations of an unlabeled competitor (Phomopsin A) are added to displace the radiolabeled ligand, allowing for the determination of the competitor's binding affinity.[21][22]

Materials:

-

Purified tubulin

-

Radiolabeled ligand (e.g., [14C]Phomopsin A, [3H]vinblastine, or [3H]rhizoxin)

-

Unlabeled Phomopsin A

-

Binding buffer

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure (Competition Assay):

-

Incubate a fixed concentration of radiolabeled ligand and purified tubulin with varying concentrations of unlabeled Phomopsin A.

-

Allow the binding reaction to reach equilibrium.

-

Separate the tubulin-ligand complexes from the unbound ligand by rapid filtration through glass fiber filters. The protein and bound ligand are retained on the filter.

-

Wash the filters to remove any non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Plot the amount of bound radioligand as a function of the unlabeled competitor concentration to determine the IC50, from which the Ki can be calculated.

Diagram 2: Workflow for a Competitive Radioligand Binding Assay

Caption: A simplified workflow for determining binding affinity via a competitive radioligand assay.

Cellular Effects of Phomopsin A

By disrupting microtubule dynamics, Phomopsin A exerts profound effects on cell division.

Mitotic Arrest

The primary cellular consequence of microtubule inhibition by Phomopsin A is arrest of the cell cycle in the M-phase (mitosis).[7][23] The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, preventing the cell from progressing to anaphase and leading to cell death, often through apoptosis.[6][24]

Diagram 3: Phomopsin A's Mechanism of Mitotic Arrest

Caption: The signaling pathway from Phomopsin A binding to mitotic arrest and apoptosis.

Conclusion

Phomopsin A is a potent microtubule-destabilizing agent that inhibits tubulin polymerization by binding to a site that overlaps with the vinca alkaloid and rhizoxin binding domains on β-tubulin. Its high affinity for tubulin and subsequent disruption of microtubule dynamics lead to mitotic arrest and cell death, making it a molecule of significant interest in the study of microtubule-targeting agents and as a potential scaffold for the development of novel anticancer therapeutics. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers working to further understand and exploit the mechanism of action of Phomopsin A.

References

- 1. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]

- 2. frontiersin.org [frontiersin.org]

- 3. Frontiers | The role of dynamic instability in microtubule organization [frontiersin.org]

- 4. Microtubule dynamic instability: the role of cracks between protofilaments - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. Mechanics and kinetics of dynamic instability | eLife [elifesciences.org]

- 6. Mitosis - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of phomopsin A with porcine brain tubulin. Inhibition of tubulin polymerization and binding at a rhizoxin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of phomopsin A on the alkylation of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The interaction of phomopsin A with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of phomopsin A and related compounds with purified sheep brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 16. Interaction of phomopsin A with normal and subtilisin-treated bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro tubulin polymerization assay [bio-protocol.org]

- 20. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays [mdpi.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

Phomopsin A: A Deep Dive into its Biological Activity and Cytotoxic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomopsin A, a mycotoxin produced by the fungus Phomopsis leptostromiformis, has garnered significant attention in the scientific community for its potent antimitotic properties. This technical guide provides an in-depth analysis of the biological activity and cytotoxicity of Phomopsin A, with a focus on its molecular mechanisms of action. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for researchers and professionals in the fields of oncology, toxicology, and drug development.

Introduction

Phomopsin A is a cyclic hexapeptide that exhibits potent biological activity, primarily through its interaction with the microtubule network, a critical component of the cellular cytoskeleton.[1] Microtubules are dynamic polymers of α- and β-tubulin dimers and play essential roles in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, Phomopsin A effectively halts cell cycle progression and induces programmed cell death, or apoptosis, making it a subject of interest for its potential as an anticancer agent.

Biological Activity and Mechanism of Action

The primary molecular target of Phomopsin A is tubulin, the building block of microtubules. Its biological effects stem from its ability to inhibit microtubule polymerization.

Inhibition of Tubulin Polymerization

Phomopsin A potently inhibits the assembly of tubulin into microtubules.[2] This inhibition is a key aspect of its cytotoxic activity. Quantitative analysis has demonstrated that Phomopsin A strongly inhibits microtubule assembly with a half-maximal inhibitory concentration (IC50) of 2.4 µM.[2] The toxin and its analogs act as powerful microtubule inhibitors, effectively blocking tubulin polymerization at concentrations below 1 µM.[3]

Interaction with the Vinblastine Binding Site

Phomopsin A exerts its effect on tubulin by binding at or near the vinblastine binding site.[3] It is known to compete with vinblastine for binding to tubulin.[4][5] This competitive binding suggests a shared or overlapping binding domain on the tubulin molecule. Studies have shown that Phomopsin A has at least two binding sites on tubulin, a high-affinity site with a dissociation constant (Kd) of 1 x 10⁻⁸ M and a low-affinity site with a Kd of 3 x 10⁻⁷ M.[2]

Stabilization of Tubulin

A unique characteristic of Phomopsin A is its ability to stabilize the tubulin dimer, protecting it from decay.[4] This stabilization effect is more potent than that of vinblastine.[4]

Quantitative Data on Biological Activity and Cytotoxicity

The following tables summarize the key quantitative data related to the biological activity and cytotoxicity of Phomopsin A.

| Parameter | Value | Reference |

| IC50 (Microtubule Assembly Inhibition) | 2.4 µM | [2] |

| Dissociation Constant (Kd1) - High Affinity | 1 x 10⁻⁸ M | [2] |

| Dissociation Constant (Kd2) - Low Affinity | 3 x 10⁻⁷ M | [2] |

| Inhibition of Tubulin Polymerization | < 1 µM | [3] |

Table 1: Quantitative Data on the Biological Activity of Phomopsin A.

Cytotoxicity and Induction of Apoptosis

The disruption of microtubule dynamics by Phomopsin A leads to cell cycle arrest and the subsequent induction of apoptosis, the primary mechanism of its cytotoxicity.

Cell Cycle Arrest at G2/M Phase

By interfering with the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, Phomopsin A causes cells to arrest in the G2/M phase of the cell cycle. This arrest prevents cell division and ultimately triggers the apoptotic cascade.

The Apoptotic Pathway

The induction of apoptosis by microtubule-targeting agents like Phomopsin A typically proceeds through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Disruption of the microtubule network is a cellular stress signal that can lead to an increase in the Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization (MOMP).[6][7][8][9] This event leads to the release of cytochrome c from the mitochondria into the cytoplasm.

Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3.[10][11][12] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[10]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Tubulin Polymerization Inhibition Assay

Objective: To determine the IC50 value of Phomopsin A for the inhibition of microtubule assembly.

Methodology:

-

Reagents and Materials: Purified tubulin, GTP, polymerization buffer (e.g., PEM buffer), microplate reader capable of measuring absorbance at 340 nm, 96-well plates, Phomopsin A.

-

Procedure: a. Prepare a reaction mixture containing tubulin and GTP in polymerization buffer. b. Add varying concentrations of Phomopsin A to the wells of a 96-well plate. c. Initiate polymerization by incubating the plate at 37°C. d. Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization. e. The IC50 value is calculated as the concentration of Phomopsin A that inhibits the rate or extent of polymerization by 50% compared to a control without the inhibitor.[13]

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Phomopsin A on cancer cell lines.

Methodology:

-

Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), 96-well plates, Phomopsin A, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or isopropanol), microplate reader.

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of Phomopsin A for a specified period (e.g., 24, 48, or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. d. Add a solubilization solution to dissolve the formazan crystals. e. Measure the absorbance of the resulting solution at a wavelength of ~570 nm using a microplate reader. f. Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined as the concentration of Phomopsin A that reduces cell viability by 50%.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of Phomopsin A on cell cycle distribution.

Methodology:

-

Reagents and Materials: Cancer cell lines, Phomopsin A, cell culture reagents, phosphate-buffered saline (PBS), ethanol (for fixation), RNase A, propidium iodide (PI) staining solution, flow cytometer.

-

Procedure: a. Treat cells with Phomopsin A for a defined period. b. Harvest the cells by trypsinization and wash with PBS. c. Fix the cells in ice-cold 70% ethanol and store at -20°C. d. Before analysis, wash the cells to remove the ethanol and resuspend them in a staining solution containing RNase A and PI. e. Incubate the cells to allow for RNA digestion and DNA staining. f. Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15][16][17][18]

Apoptosis Assay by Annexin V/PI Staining

Objective: To detect and quantify apoptosis induced by Phomopsin A.

Methodology:

-

Reagents and Materials: Cancer cell lines, Phomopsin A, Annexin V-FITC (or another fluorochrome), propidium iodide (PI), binding buffer, flow cytometer.

-

Procedure: a. Treat cells with Phomopsin A to induce apoptosis. b. Harvest the cells and wash them with cold PBS. c. Resuspend the cells in binding buffer. d. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). e. Analyze the stained cells by flow cytometry. The results allow for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Mandatory Visualizations

Signaling Pathway of Phomopsin A-Induced Apoptosis

Phomopsin A induced apoptotic signaling pathway.

Experimental Workflow for Determining Cytotoxicity

Workflow for MTT-based cytotoxicity assay.

Conclusion

Phomopsin A is a potent mycotoxin with significant antimitotic and cytotoxic properties. Its mechanism of action, centered on the inhibition of microtubule polymerization and the induction of apoptosis, makes it a molecule of considerable interest for cancer research and therapeutic development. While its in vitro efficacy against tubulin is well-documented, further studies are required to establish a comprehensive cytotoxicity profile across a diverse range of cancer cell lines and to fully elucidate the intricate details of its induced signaling pathways. This technical guide provides a foundational understanding of Phomopsin A's biological activities and serves as a valuable resource for guiding future research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Interaction of phomopsin A with porcine brain tubulin. Inhibition of tubulin polymerization and binding at a rhizoxin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of phomopsin A and related compounds with purified sheep brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interaction of phomopsin A with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of phomopsin A on the alkylation of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Changes of Bax, Bcl-2 and apoptosis in hippocampus in the rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. m.youtube.com [m.youtube.com]

Phomopsin A molecular weight and chemical formula

For Immediate Release

This technical guide provides an in-depth overview of Phomopsin A, a potent mycotoxin with significant implications for cell biology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Properties of Phomopsin A

Phomopsin A is a cyclic hexapeptide mycotoxin produced by the fungus Diaporthe toxica (previously known as Phomopsis leptostromiformis).[1][2][3] It is a potent inhibitor of microtubule formation, making it a subject of interest for cancer research.[4][5]

| Property | Value | Source |

| Molecular Formula | C36H45ClN6O12 | [1][2][4][5][6] |

| Molecular Weight | 789.2 g/mol | [1][2][4][5][6] |

| CAS Number | 64925-80-0 | [2][4][5] |

| Appearance | White solid | [2][5] |

| Purity | ≥95% to >98% (by HPLC) | [1][2][4][5] |

| Solubility | Soluble in DMSO, ethanol, methanol, and DMF. Limited solubility in water. | [1][2][5] |

| Storage | Long-term storage at -20°C | [1][2][5] |

Mechanism of Action: Microtubule Destabilization

Phomopsin A exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. It binds to the β-tubulin subunit at a site that overlaps with the vinblastine binding domain, thereby inhibiting the polymerization of tubulin into microtubules.[1][5][7] This leads to cell cycle arrest and ultimately, apoptosis.

Experimental Protocols

Production of Phomopsin A in Liquid Media

This protocol describes the stationary culture method for producing Phomopsin A from Phomopsis leptostromiformis.

Materials:

-

Phomopsis leptostromiformis WA1515 strain

-

Czapek-Dox medium

-

Yeast extract or a commercial tryptic digest of casein

-

Culture flasks

Procedure:

-

Prepare Czapek-Dox medium supplemented with 5 to 10 g of yeast extract per liter.

-

Adjust the pH of the medium to approximately 6.0.

-

Inoculate the medium with Phomopsis leptostromiformis WA1515.

-

Incubate the cultures as stationary cultures at 25°C.

-

After a suitable incubation period, harvest the culture liquid, which will contain the majority of the produced Phomopsin A.[8]

It has been noted that shaken cultures do not yield Phomopsin A.[8]

Quantification of Phomopsin A by UHPLC-MS/MS

This method is used for the detection and quantification of Phomopsin A in contaminated samples.

Sample Preparation:

-

Mechanically reduce approximately 200 mg of the sample (e.g., lupin) to a slurry.

-

Extract the slurry with an acetonitrile:water (80:20, v/v) solution using a homogenizer.

-

Perform the extraction in multiple cycles (e.g., 3 cycles of 10 seconds at 7500 rpm with a 30-second stop between cycles).[9]

Analysis:

-

Analyze the resulting extract using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).

Biosynthesis of Phomopsin A

Recent research has revealed that Phomopsin A is a ribosomally synthesized and post-translationally modified peptide (RiPP).[10][11] This discovery has opened new avenues for understanding its production in fungi and for potential bioengineering of novel analogs. The biosynthetic pathway involves a precursor peptide encoded by the gene phomA, which undergoes a series of enzymatic modifications to yield the final macrocyclic structure.[10] Key enzymes in this pathway include an S-adenosylmethionine-dependent α-N-methyltransferase, PhomM, which is involved in the conversion of Phomopsin A to other congeners.[11] Further studies have identified UstYa family proteins as being essential for the desaturation of amino acid moieties in the phomopsin structure.[12]

Toxicological Significance

Phomopsin A is the causative agent of lupinosis, a mycotoxicosis affecting livestock that consume infected lupins.[2][3] The toxin primarily targets the liver, causing cell death and leading to liver failure.[3] Its potent anti-mitotic activity also makes it a potential candidate for anticancer drug development, although its toxicity remains a significant hurdle.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. uniscience.co.kr [uniscience.co.kr]

- 3. Growth and toxin production of phomopsin A and ochratoxin A forming fungi under different storage conditions in a pea (Pisum sativum) model system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. adipogen.com [adipogen.com]

- 6. Phomopsin A | C36H45ClN6O12 | CID 6438581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Interaction of phomopsin A and related compounds with purified sheep brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phomopsin A production by Phomopsis leptostromiformis in liquid media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. Biosynthetic investigation of phomopsins reveals a widespread pathway for ribosomal natural products in Ascomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthetic Studies of Phomopsins Unveil Posttranslational Installation of Dehydroamino Acids by UstYa Family Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Analogs of Phomopsin A and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomopsin A, a mycotoxin produced by the fungus Phomopsis leptostromiformis, is a potent inhibitor of microtubule polymerization, exhibiting significant cytotoxic and antimitotic activities. This technical guide provides a comprehensive overview of the known natural analogs of Phomopsin A, including Phomopsin B, Phomopsinamine A, Octahydrophomopsin A, Phomopsin E, and Phomopsin Z. The document details their chemical properties, biological activities with a focus on tubulin inhibition and cytotoxicity, and the underlying mechanisms of action. Furthermore, this guide outlines detailed experimental protocols for the isolation, purification, and biological characterization of these compounds, and explores the signaling pathways affected by their interaction with tubulin.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the eukaryotic cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for the development of anticancer agents. Phomopsin A and its natural analogs belong to a class of cyclic hexapeptide mycotoxins that exert their potent biological effects by disrupting microtubule dynamics.[1][2] These compounds bind to tubulin, inhibiting its polymerization into microtubules, which ultimately leads to cell cycle arrest and apoptosis.[3] This guide delves into the specifics of these natural analogs, providing a comparative analysis of their properties and detailed methodologies for their study.

Chemical Structures and Properties of Phomopsin A and its Natural Analogs

Phomopsin A and its analogs are characterized by a 13-membered macrocyclic ring formed by an ether linkage.[1] The core structure consists of several modified amino acid residues. The known natural analogs differ in substitutions on this core structure.

Table 1: Chemical Properties of Phomopsin A and its Natural Analogs

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |

| Phomopsin A | C₃₆H₄₅ClN₆O₁₂ | 789.2 | Cyclic hexapeptide with a chlorinated aromatic residue. |

| Phomopsin B | Not specified in results | Not specified in results | A naturally occurring analog of Phomopsin A.[2] |

| Phomopsinamine A | Not specified in results | Not specified in results | A derivative of Phomopsin A. |

| Octahydrophomopsin A | Not specified in results | Not specified in results | A chemical derivative of Phomopsin A.[2] |

| Phomopsin E | Not specified in results | Not specified in results | A dimethylated analog of Phomopsin A. |

| Phomopsin Z | Not specified in results | Not specified in results | A recently identified analog. |

Biological Activities and Properties

The primary biological activity of Phomopsin A and its analogs is the potent inhibition of microtubule polymerization. This activity translates to significant cytotoxicity against various cell lines.

Inhibition of Tubulin Polymerization

Phomopsins bind to β-tubulin at or near the vinca alkaloid binding site, thereby preventing the assembly of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics is the cornerstone of their biological effects.

Table 2: Comparative Analysis of Tubulin Polymerization Inhibition by Phomopsin A and its Analogs

| Compound | IC₅₀ for Tubulin Polymerization (µM) | Binding Constants (Kd) to Tubulin (M) | Notes |

| Phomopsin A | 2.4[1] | Kd1 = 1 x 10⁻⁸, Kd2 = 3 x 10⁻⁷[1] | Potent inhibitor. |

| Phomopsin B | < 1[2] | Not specified in results | Potent inhibitor.[2] |

| Phomopsinamine A | 0.53 | Not specified in results | A potent derivative of Phomopsin A. |

| Octahydrophomopsin A | < 1[2] | Not specified in results | Potent inhibitor.[2] |

| Phomopsin E | Not specified in results | Not specified in results | Activity not yet quantified in available literature. |

| Phomopsin Z | Not specified in results | Not specified in results | Activity not yet quantified in available literature. |

IC₅₀ values represent the concentration required to inhibit tubulin polymerization by 50%.

Cytotoxicity

The disruption of the microtubule network by phomopsins leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis, resulting in potent cytotoxicity.

Table 3: Comparative Cytotoxicity of Phomopsin A and its Analogs

| Compound | Cell Line(s) | IC₅₀ (µM) | Notes |

| Phomopsin A | Various cancer cell lines | Not specified in results | Generally exhibits high cytotoxicity. |

| Phomopsin B | Not specified in results | Not specified in results | Expected to have high cytotoxicity. |

| Phomopsinamine A | Not specified in results | Not specified in results | Activity not yet quantified in available literature. |

| Octahydrophomopsin A | Not specified in results | Not specified in results | Activity not yet quantified in available literature. |

| Phomopsin E | Not specified in results | Not specified in results | Activity not yet quantified in available literature. |

| Phomopsin Z | Not specified in results | Not specified in results | Activity not yet quantified in available literature. |

IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Isolation and Purification of Phomopsin Analogs

A general protocol for the isolation of phomopsins from fungal cultures involves solvent extraction followed by chromatographic purification.

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Methodology:

-

Reagents: Purified tubulin (e.g., from bovine brain), polymerization buffer (e.g., PIPES buffer with MgCl₂, EGTA, and GTP), and the test compound (Phomopsin analog) are required.

-

Procedure:

-

A reaction mixture containing tubulin and the polymerization buffer is prepared.

-

The test compound at various concentrations is added to the reaction mixture.

-

The mixture is transferred to a temperature-controlled spectrophotometer at 37°C.

-

The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time.

-

-

Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The concentration of the compound that inhibits the rate of polymerization by 50% (IC₅₀) is calculated.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology:

-

Cell Seeding: Cells are seeded into a 96-well plate at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the Phomopsin analog and incubated for a period of 48 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO or isopropanol with HCl, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to an untreated control. The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways Affected by Phomopsins

The primary mechanism of action of phomopsins is the disruption of microtubule dynamics, which directly impacts cell cycle progression and can trigger apoptotic pathways.

Signaling Pathway of Phomopsin-Induced Cell Cycle Arrest and Apoptosis

Caption: Signaling cascade initiated by Phomopsin analogs.

The inhibition of tubulin polymerization by phomopsins leads to a cascade of events:

-

Disruption of the Microtubule Network: The inability of tubulin to polymerize results in the disassembly of the microtubule cytoskeleton.

-

Mitotic Spindle Defects: During mitosis, the formation of a functional mitotic spindle is compromised, preventing proper chromosome segregation.

-

Cell Cycle Arrest: The spindle assembly checkpoint is activated, leading to an arrest of the cell cycle in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Conclusion

The natural analogs of Phomopsin A represent a promising class of compounds for further investigation in the context of anticancer drug development. Their potent inhibition of tubulin polymerization and subsequent cytotoxicity make them valuable lead structures. This technical guide provides a foundational understanding of their properties and the experimental methodologies required for their study. Further research is warranted to fully elucidate the structure-activity relationships among the different analogs and to explore their therapeutic potential in greater detail. The detailed protocols and compiled data herein are intended to facilitate these future research endeavors.

References

- 1. Interaction of phomopsin A with porcine brain tubulin. Inhibition of tubulin polymerization and binding at a rhizoxin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of phomopsin A and related compounds with purified sheep brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Phomopsin A Tubulin Polymerization Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomopsin A is a mycotoxin produced by the fungus Phomopsis leptostromiformis. It is a potent inhibitor of microtubule formation, a critical process for cell division, motility, and intracellular transport. This property makes Phomopsin A and its analogs valuable tools in cancer research and drug development. These application notes provide a detailed protocol for an in vitro tubulin polymerization inhibition assay using Phomopsin A as a model inhibitor. The assay is designed to be a robust and reproducible method for screening and characterizing compounds that target tubulin.

Quantitative Data Summary

Phomopsin A exhibits potent inhibitory effects on tubulin polymerization. The following table summarizes key quantitative data obtained from various binding and inhibition studies.

| Parameter | Value | Description | Reference |

| IC50 | 2.4 µM | The half maximal inhibitory concentration for microtubule assembly. | [1] |

| Kd1 | 1 x 10-8 M | Dissociation constant for the high-affinity binding site on tubulin. | [1] |

| Kd2 | 3 x 10-7 M | Dissociation constant for the low-affinity binding site on tubulin. | [1] |

| Ki | 0.8 x 10-8 M | Inhibition constant for the competitive inhibition of radiolabeled rhizoxin binding to tubulin. | [1] |

Mechanism of Action

Phomopsin A inhibits tubulin polymerization by binding to the tubulin heterodimer. It has been shown to have at least two binding sites on tubulin.[1] The high-affinity binding site is identical to that of rhizoxin.[1] Phomopsin A also interacts at or near the vinblastine binding site on β-tubulin.[2][3][4] This interaction interferes with the longitudinal association of tubulin dimers, thereby preventing the formation of microtubules. Interestingly, while Phomopsin A inhibits the binding of vinblastine, it enhances the binding of colchicine to tubulin.[2][3]

Mechanism of Phomopsin A action on tubulin.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of tubulin polymerization by Phomopsin A. The assay relies on the increased fluorescence of a reporter dye, such as 4',6-diamidino-2-phenylindole (DAPI), upon binding to polymerized microtubules.[5][6]

Materials and Reagents:

-

Lyophilized tubulin (e.g., from porcine brain, >99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Phomopsin A

-

Positive control (e.g., Nocodazole or Vinblastine)

-

Negative control (e.g., DMSO)

-

Black, clear-bottom 96-well plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL. Keep on ice and use within one hour.

-

Prepare a 10 mM stock solution of GTP in distilled water.

-

Prepare a stock solution of the fluorescent reporter dye in an appropriate solvent.

-

Prepare a stock solution of Phomopsin A in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.

-

Prepare stock solutions of positive and negative controls.

-

-

Reaction Setup (on ice):

-

Prepare a master mix containing General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter dye (final concentration ~6.3 µM).[5]

-

In a 96-well plate, add the appropriate volume of the Phomopsin A dilutions, positive control, or negative control to the designated wells.

-

Add the tubulin solution to the master mix to achieve a final concentration of 2 mg/mL.[5][6][7]

-

Immediately add the tubulin-containing master mix to each well of the 96-well plate. The final volume in each well should be consistent (e.g., 50-100 µL).[6][8][9]

-

-

Data Acquisition:

-

Immediately place the 96-well plate into a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a total duration of 60-90 minutes.[7][10]

-

Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm for DAPI.[7]

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each concentration of Phomopsin A and the controls.

-

The rate of tubulin polymerization can be determined from the slope of the linear phase of the polymerization curve.

-

Calculate the percentage of inhibition for each concentration of Phomopsin A relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Phomopsin A concentration and fitting the data to a dose-response curve.

-

Workflow of the tubulin polymerization assay.

References

- 1. Interaction of phomopsin A with porcine brain tubulin. Inhibition of tubulin polymerization and binding at a rhizoxin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of phomopsin A and related compounds with purified sheep brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of phomopsin A on the alkylation of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interaction of phomopsin A with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. maxanim.com [maxanim.com]

- 7. In vitro tubulin polymerization assay [bio-protocol.org]

- 8. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 9. universalbiologicals.com [universalbiologicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Studying Microtubule Dynamics with Phomopsin A

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phomopsin A

Phomopsin A is a mycotoxin produced by the fungus Phomopsis leptostromiformis. It is a potent inhibitor of microtubule formation, exerting its effects by interacting with tubulin, the fundamental protein subunit of microtubules.[1] This interaction disrupts microtubule dynamics, which are critical for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Consequently, Phomopsin A's antimitotic properties make it a subject of interest in cancer research and drug development.

Phomopsin A binds to tubulin at or near the vinblastine binding site, thereby inhibiting the polymerization of tubulin into microtubules.[1] This leads to a disruption of the mitotic spindle and arrest of the cell cycle. This document provides detailed protocols for utilizing Phomopsin A to study microtubule dynamics in vitro, enabling researchers to investigate its mechanism of action and potential as a therapeutic agent.

Mechanism of Action of Phomopsin A

Phomopsin A's primary mechanism of action is the inhibition of microtubule polymerization. It binds to tubulin dimers, preventing their assembly into microtubules. This activity is concentration-dependent. Phomopsin A has been shown to inhibit the binding of other microtubule-targeting agents like vinblastine and rhizoxin to tubulin.[2][3]

A key feature of Phomopsin A is its ability to strongly inhibit tubulin decay, a process where tubulin loses its ability to polymerize over time. This stabilizing effect on the tubulin dimer is even more potent than that of vinblastine.[4]

Quantitative Data on Phomopsin A-Tubulin Interaction

The following table summarizes the known quantitative parameters of the interaction between Phomopsin A and tubulin.

| Parameter | Value | Species/Source | Reference |

| IC50 (Microtubule Polymerization) | 2.4 µM | Porcine Brain Tubulin | [2][5] |

| Binding Affinity (Kd1) | 1 x 10-8 M (High Affinity Site) | Porcine Brain Tubulin | [2] |

| Binding Affinity (Kd2) | 3 x 10-7 M (Low Affinity Site) | Porcine Brain Tubulin | [2] |

| Inhibition of [3H]vinblastine binding | Yes | Sheep Brain Tubulin | [1] |

| Inhibition of radiolabeled rhizoxin binding (Ki) | 0.8 x 10-8 M | Porcine Brain Tubulin | [2] |

Note: The effect of Phomopsin A on the specific parameters of microtubule dynamic instability (growth rate, shortening rate, catastrophe frequency, and rescue frequency) has not been extensively quantified in publicly available literature. The protocols provided in this document will allow researchers to determine these values. A template for presenting this data is provided below.

Template for Microtubule Dynamics Data

| Parameter | Control (DMSO) | Phomopsin A [Concentration 1] | Phomopsin A [Concentration 2] | Phomopsin A [Concentration 3] |

| Growth Rate (µm/min) | ||||

| Shortening Rate (µm/min) | ||||

| Catastrophe Frequency (events/min) | ||||

| Rescue Frequency (events/min) |

Experimental Protocols

Here we provide detailed protocols for key in vitro experiments to study the effects of Phomopsin A on microtubule dynamics.

In Vitro Microtubule Polymerization Assay (Turbidity Measurement)

This assay measures the effect of Phomopsin A on the overall rate and extent of microtubule polymerization by monitoring the increase in turbidity (light scattering) as tubulin dimers assemble into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

Phomopsin A

-

GTP (Guanosine-5'-triphosphate)

-

General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl2

-

Glycerol (optional, as a polymerization enhancer)

-

DMSO (for dissolving Phomopsin A)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well microplates (clear, flat-bottom)

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of Phomopsin A in DMSO.

-

Prepare a working solution of GTP in G-PEM buffer.

-

Keep all reagents on ice.

-

-

Assay Setup:

-

On ice, add the following to each well of a pre-chilled 96-well plate:

-

G-PEM buffer

-

Phomopsin A at various concentrations (or DMSO for control)

-

Purified tubulin (final concentration typically 1-3 mg/mL)

-

-

Mix gently by pipetting.

-

-

Initiation of Polymerization:

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

If using, add glycerol to a final concentration of 5-10%.

-

-

Measurement:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance (OD340) versus time.

-

Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (ODmax).

-

Calculate the IC50 value of Phomopsin A by plotting the percentage of inhibition of Vmax or ODmax against the logarithm of the Phomopsin A concentration.

-

Experimental Workflow for Tubulin Polymerization Assay

References

- 1. Interaction of phomopsin A and related compounds with purified sheep brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of phomopsin A with porcine brain tubulin. Inhibition of tubulin polymerization and binding at a rhizoxin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding selectivity of rhizoxin, phomopsin A, vinblastine, and ansamitocin P-3 to fungal tubulins: differential interactions of these antimitotic agents with brain and fungal tubulins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interaction of phomopsin A with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stork: Interaction of phomopsin A with porcine brain tubulin. Inhibition of tubulin polymerization and binding at a rhizoxin binding site [storkapp.me]

Application Notes and Protocols for Radiolabeled Phomopsin A in Tubulin Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomopsin A, a mycotoxin produced by the fungus Phomopsis leptostromiformis, is a potent inhibitor of microtubule assembly. Its interaction with tubulin, the fundamental protein subunit of microtubules, makes it a subject of significant interest in cancer research and drug development. Radiolabeled Phomopsin A serves as an invaluable tool for characterizing its binding affinity and kinetics to tubulin, thereby elucidating its mechanism of action and facilitating the discovery of new anticancer agents. These application notes provide a comprehensive overview of the use of radiolabeled Phomopsin A in tubulin binding studies, including detailed experimental protocols and quantitative data.

Phomopsin A exerts its antimitotic effects by binding to tubulin and disrupting microtubule dynamics. Studies have shown that it inhibits microtubule assembly and competes with other tubulin-binding agents, suggesting a specific binding site.[1][2][3] The use of radiolabeled Phomopsin A, such as [14C]Phomopsin A, allows for direct measurement of its binding to tubulin and the determination of key binding parameters.

Quantitative Data Summary

The following tables summarize the reported binding affinity and inhibitory concentrations of Phomopsin A for tubulin.

Table 1: Tubulin Binding Affinity of Phomopsin A

| Parameter | Value | Cell/Tissue Source | Reference |

| Kd1 (high affinity) | 1 x 10-8 M | Porcine brain | [1] |

| Kd2 (low affinity) | 3 x 10-7 M | Porcine brain | [1] |

Table 2: Inhibitory Activity of Phomopsin A

| Parameter | Value | Assay | Cell/Tissue Source | Reference |

| IC50 | 2.4 µM | Microtubule assembly | Porcine brain | [1] |

| Ki (vs. [3H]rhizoxin) | 0.8 x 10-8 M | Competitive binding | Porcine brain | [1] |

| Inhibition of [3H]vinblastine binding | Yes | Competitive binding | Sheep brain | [4] |

Experimental Protocols

Protocol 1: Biosynthesis of [14C]Phomopsin A

This protocol describes the preparation of radiolabeled Phomopsin A by feeding a culture of Phomopsis leptostromiformis with a radiolabeled precursor.

Materials:

-

Phomopsis leptostromiformis culture

-

Liquid culture medium

-

L-[U-14C]isoleucine

-

Standard laboratory glassware and sterile handling equipment

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Establish a liquid culture of Phomopsis leptostromiformis.

-

Introduce L-[U-14C]isoleucine into the culture medium.

-

Incubate the culture under appropriate conditions to allow for the biosynthesis of Phomopsin A.

-

After the incubation period, harvest the fungal mycelium and extract the Phomopsin A.

-

Purify the [14C]Phomopsin A from the extract using HPLC.

-

Determine the specific activity of the purified [14C]Phomopsin A using a scintillation counter and by measuring the concentration of Phomopsin A.

Protocol 2: Tubulin Purification

This protocol outlines a general procedure for purifying tubulin from brain tissue.

Materials:

-

Fresh brain tissue (e.g., porcine or bovine)

-

Homogenization buffer (e.g., 100 mM MES, pH 6.5, 1 mM EGTA, 0.5 mM MgCl2)

-

Glycerol

-

Centrifuge and ultracentrifuge

-

Chromatography columns (e.g., phosphocellulose)

Procedure:

-

Homogenize the brain tissue in cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove large debris.

-

Centrifuge the supernatant at high speed to pellet the microtubules and associated proteins.

-

Resuspend the pellet in a minimal volume of buffer and add glycerol to stabilize the tubulin.

-

Perform cycles of polymerization and depolymerization to enrich for tubulin.

-

Further purify the tubulin using phosphocellulose chromatography to remove microtubule-associated proteins (MAPs).

-

Determine the protein concentration of the purified tubulin solution.

Protocol 3: Radiolabeled Phomopsin A-Tubulin Binding Assay (Filtration-based)

This protocol describes a filtration-based binding assay to determine the affinity of [14C]Phomopsin A for purified tubulin.

Materials:

-

Purified tubulin

-

[14C]Phomopsin A of known specific activity

-

Binding buffer (e.g., 50 mM MES, pH 6.8, 1 mM EGTA, 0.5 mM MgCl2, 10% glycerol)

-

Unlabeled Phomopsin A (for determining non-specific binding)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Saturation Binding:

-

Set up a series of reaction tubes.

-

To each tube, add a constant amount of purified tubulin.

-

Add increasing concentrations of [14C]Phomopsin A to the tubes.

-

For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled Phomopsin A to determine non-specific binding.

-

Incubate the reactions at 37°C for a predetermined time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. The tubulin-ligand complex will be retained on the filter, while the unbound ligand will pass through.

-

Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound ligand.

-

-

Quantification:

-

Place each filter in a scintillation vial.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM from tubes with excess unlabeled ligand) from the total binding (CPM from tubes without unlabeled ligand).

-

Plot the specific binding as a function of the free [14C]Phomopsin A concentration.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Visualizations

Caption: Experimental workflow for tubulin binding affinity studies using radiolabeled Phomopsin A.

Caption: Mechanism of action of Phomopsin A on tubulin and microtubule dynamics.

Discussion

The provided protocols and data serve as a foundational guide for researchers investigating the interaction of Phomopsin A with tubulin. The use of radiolabeled Phomopsin A in binding assays is a robust method for determining affinity constants and understanding the competitive nature of its binding with respect to other microtubule-targeting agents.

It is important to note that Phomopsin A has been shown to bind to tubulin at or near the vinblastine binding site.[1][4] This is supported by competition assays showing that Phomopsin A inhibits the binding of radiolabeled vinblastine to tubulin.[4] Furthermore, Phomopsin A does not inhibit the binding of colchicine, indicating a distinct binding site from the colchicine domain.[1]

The high affinity of Phomopsin A for tubulin, as indicated by its low nanomolar dissociation constant, underscores its potency as a microtubule inhibitor. The data generated from these assays are crucial for the structure-activity relationship (SAR) studies and for the rational design of novel tubulin inhibitors with improved therapeutic indices. Researchers should optimize the described protocols for their specific experimental systems to ensure accurate and reproducible results.

References

- 1. Interaction of phomopsin A with porcine brain tubulin. Inhibition of tubulin polymerization and binding at a rhizoxin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of phomopsin A on the alkylation of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The interaction of phomopsin A with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of phomopsin A and related compounds with purified sheep brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Phomopsin A in Fungal Cultures using HPLC-MS/MS

Abstract